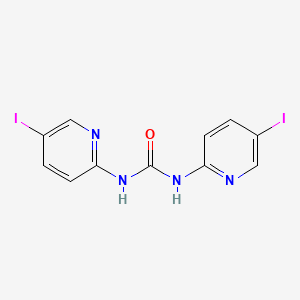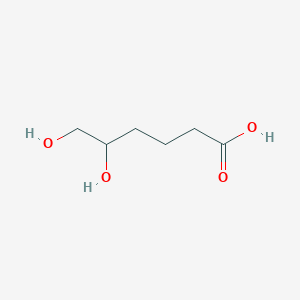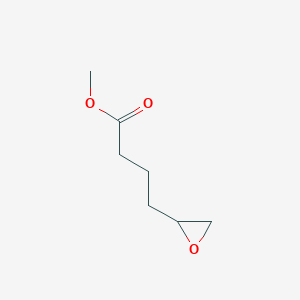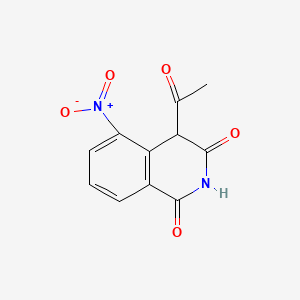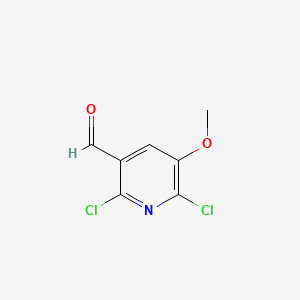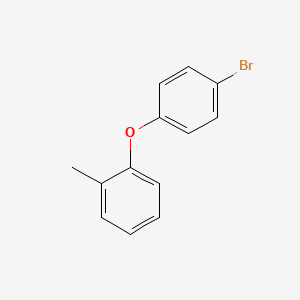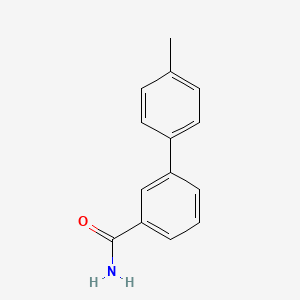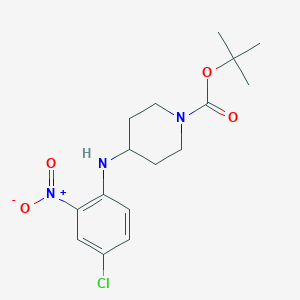
tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 4-chloro-2-nitrophenylamino group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-chloro-2-nitroaniline.
Step 1 Formation of tert-Butyl 4-piperidinecarboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-piperidinecarboxylate.
Step 2 Coupling Reaction: The tert-butyl 4-piperidinecarboxylate is then coupled with 4-chloro-2-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Reduction: The nitro group in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Reduction: tert-Butyl 4-(4-chloro-2-aminophenylamino)piperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-(4-chloro-2-nitrophenylamino)piperidine.
科学研究应用
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of similar compounds with biological targets.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action for compounds like tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate depends on its specific application. For instance, if used as a drug precursor, its biological activity would be determined by the final active compound. Generally, the nitro and chloro substituents can interact with biological targets through various mechanisms, including enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but lacks the chloro and nitro groups, leading to different reactivity and biological activity.
tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: Fluorine substitution instead of chlorine, which can affect the compound’s electronic properties and reactivity.
Uniqueness
Chloro and Nitro Groups: The presence of both chloro and nitro groups in tert-butyl 4-(4-chloro-2-nitrophenylamino)piperidine-1-carboxylate makes it unique in terms of its reactivity and potential applications. These groups can participate in various chemical reactions, providing versatility in synthesis and modification.
属性
IUPAC Name |
tert-butyl 4-(4-chloro-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXOUBASOVLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
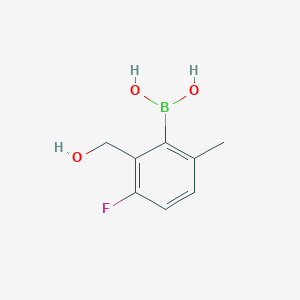
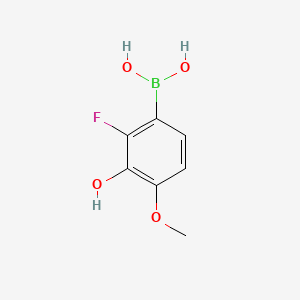
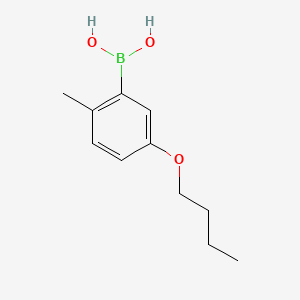
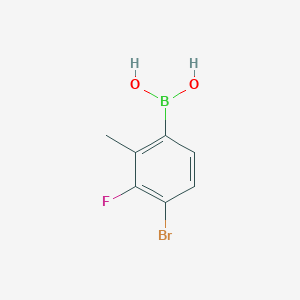
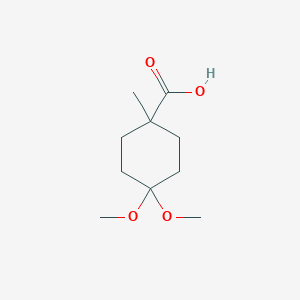
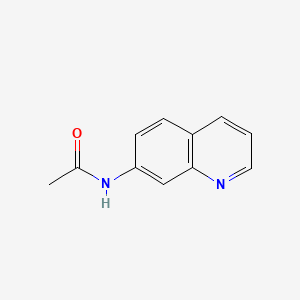
![8-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B8202338.png)
